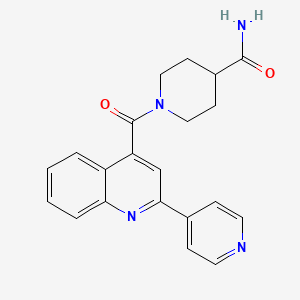

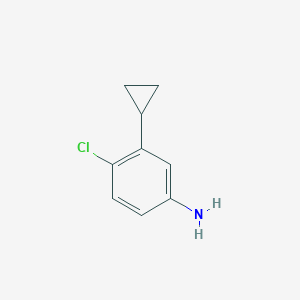

4-Chloro-3-cyclopropylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-3-cyclopropylaniline is a chemical compound with the molecular weight of 167.64 . It is used as an intermediate in organic synthesis.

Molecular Structure Analysis

The IUPAC name for 4-Chloro-3-cyclopropylaniline is the same . The InChI code is 1S/C9H10ClN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 .

Chemical Reactions Analysis

The specific chemical reactions involving 4-Chloro-3-cyclopropylaniline are not detailed in the search results. It’s often used as an intermediate in organic synthesis .

Physical And Chemical Properties Analysis

4-Chloro-3-cyclopropylaniline has a molecular weight of 167.64 . It is stored in a dark place, sealed in dry, at room temperature . . It can exist in either liquid or solid form .

科学的研究の応用

Photolysis in Organic Chemistry

4-Chloroaniline, closely related to 4-Chloro-3-cyclopropylaniline, undergoes photolysis in polar media, leading to the formation of triplet phenyl cations. These cations engage in reactions such as electrophilic substitution and reduction, demonstrating a method for generating and studying reactive intermediates in organic synthesis (Guizzardi et al., 2001).

Biological Activity

Cyclopropanecarboxylic acid derivatives, which can be synthesized from compounds structurally similar to 4-Chloro-3-cyclopropylaniline, show significant herbicidal and fungicidal activities. This highlights the potential of 4-Chloro-3-cyclopropylaniline derivatives in developing new agrochemicals (Tian et al., 2009).

Antimicrobial and Nematicidal Activities

Polysubstituted cyclopropane derivatives synthesized from 4-Chloro-3-cyclopropylaniline exhibit considerable antimicrobial and nematicidal properties, indicating their utility in creating new antimicrobial agents and nematicides (Banothu et al., 2015).

Ring-opening Reactions

The interaction of donor-acceptor cyclopropanes with iodobenzene dichloride results in chlorinated products, showcasing a method for functionalizing cyclopropane rings, a reaction relevant to the chemistry of 4-Chloro-3-cyclopropylaniline (Garve et al., 2014).

Dehalogenation by Microorganisms

Microbial dehalogenation of chloroanilines, including those structurally related to 4-Chloro-3-cyclopropylaniline, in polluted aquifers demonstrates the potential of bioremediation in treating environments contaminated with chloroaniline compounds (Kuhn & Suflita, 1989).

Diversity-Oriented Synthesis

Chlorinated arenes, achievable through reactions involving 4-Chloro-3-cyclopropylaniline derivatives, provide a route to a variety of biologically active compounds, showcasing the compound's versatility in synthetic organic chemistry (Wolf et al., 2009).

Electrochemical Oxidation Studies

The oxidation of 4-chloroaniline, a compound closely related to 4-Chloro-3-cyclopropylaniline, has been studied using electrochemistry, shedding light on the oxidation pathways and potential for generating reactive intermediates useful in various chemical reactions (Zettersten et al., 2009).

Safety and Hazards

特性

IUPAC Name |

4-chloro-3-cyclopropylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUUGCNHLFFAGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-cyclopropylaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Aminophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2692703.png)

![(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2692706.png)

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2692707.png)

![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)

![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2692711.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)

![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2692715.png)

![2-[4-[(N-Cyano-2-fluoro-5-methylanilino)methyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2692717.png)